Quetiapine Dimer Impurity

Overview

Description

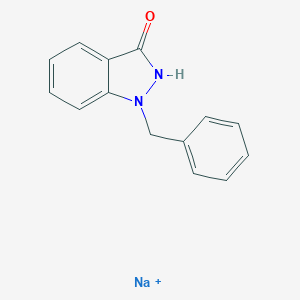

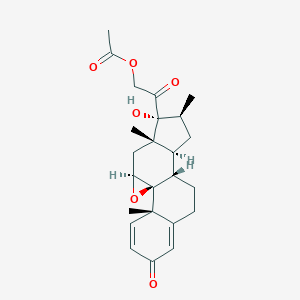

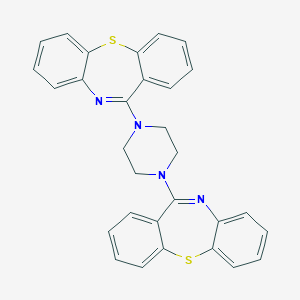

Quetiapine Dimer Impurity is a byproduct found in the synthesis of Quetiapine, an atypical antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This impurity is formed during the manufacturing process and is considered a critical quality attribute that needs to be controlled to ensure the safety and efficacy of the pharmaceutical product .

Mechanism of Action

Target of Action

Quetiapine, the parent compound of Quetiapine Dimer Impurity, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. The antagonistic action on these receptors is believed to contribute to its antipsychotic and therapeutic effects .

Mode of Action

It’s believed that the compound interacts with its targets (d2 and 5ht2a receptors) throughantagonistic action . This means it binds to these receptors and inhibits their activity, which can lead to changes in neurotransmission and neuronal activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Quetiapine. The antagonism of D2 and 5HT2A receptors can affect various downstream neurotransmitter systems and pathways, including the dopaminergic and serotonergic systems . These changes can influence mood, cognition, and behavior .

Pharmacokinetics

Quetiapine, the parent compound, is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Quetiapine. The antagonism of D2 and 5HT2A receptors can lead to changes in neuronal activity and neurotransmission, potentially resulting in therapeutic effects such as mood stabilization and reduction of psychotic symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors related to the individual (such as age, genetic factors, liver function) and external factors (such as co-administration with other drugs). For instance, the oral clearance of Quetiapine declines with age, and was reduced in patients with hepatic dysfunction . .

Biochemical Analysis

Biochemical Properties

Quetiapine Dimer Impurity interacts with the multidrug resistance transporter P-glycoprotein (P-gp) which is highly expressed in the capillary endothelial cells of the blood-brain barrier (BBB) . The dimer with the shortest tether length was found to be the most potent inhibitor, showing significantly better inhibition of P-gp-mediated transport than monomeric Quetiapine .

Cellular Effects

This compound has been shown to inhibit P-gp transport activity in human brain capillary endothelial cells, in rat brain capillaries, and at the BBB in an animal model . This suggests that this compound could potentially influence cell function by modulating the transport of various substances across the BBB.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with P-gp . It has been shown to bind to both the H- and R-binding sites of the transporter with binding affinities 20- to 30-fold higher than that of monomeric Quetiapine .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It has been suggested that the dimer, which is linked via ester moieties, is designed to revert to the therapeutic monomer once inside the target cells .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It has been shown that the dimer increases the accumulation of the P-gp substrate verapamil in rat brain in situ three times more than Quetiapine .

Metabolic Pathways

Quetiapine, the parent compound, is known to be metabolized by the cytochrome P450 system, with CYP 3A4 and CYP 2D6 being the predominant enzymes involved in drug transformation .

Transport and Distribution

This compound is thought to be transported and distributed within cells and tissues primarily through its interaction with P-gp . This interaction influences the localization and accumulation of the dimer impurity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Dimer Impurity typically involves the reaction of Quetiapine with various reagents under specific conditions. The impurity can form through oxidative coupling or other side reactions during the synthesis of Quetiapine .

Industrial Production Methods: In industrial settings, the production of Quetiapine involves multiple steps, including the use of high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities, including the this compound . The process involves stringent quality control measures to ensure that the impurity levels remain within acceptable limits.

Chemical Reactions Analysis

Types of Reactions: Quetiapine Dimer Impurity can undergo various chemical reactions, including:

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: The impurity can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used in oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents that can be used.

Solvents: Common solvents include acetonitrile, methanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the this compound .

Scientific Research Applications

Quetiapine Dimer Impurity has several applications in scientific research:

Comparison with Similar Compounds

- Quetiapine Acetate

- 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride

- Quetiapine bis-Ether

- Quetiapine N-Oxide

- Quetiapine Lactam

Uniqueness: Quetiapine Dimer Impurity is unique in its structure and formation pathway compared to other impurities. Its presence and levels need to be carefully controlled to ensure the safety and efficacy of Quetiapine as a pharmaceutical product .

Properties

IUPAC Name |

6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQIBYYFBRAARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647132 | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945668-94-0 | |

| Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)

![methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate](/img/structure/B30314.png)

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)